N-[3-(methylamino)phenyl]acetamide
Overview
Description
Scientific Research Applications
1. Synthesis and Characterization for Microbial Activity
N-[3-(methylamino)phenyl]acetamide derivatives, like N-(phenyl (thiomorpholino) methyl) acetamide, have been synthesized and characterized. These derivatives show significant anti-microbial activity against various bacteria and fungi, such as Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Penicillium species, Candida albicans, and Aspergillus niger. This makes them potentially useful in developing new antimicrobial agents (Nandhikumar & Subramani, 2018).
2. Anticonvulsant Activities
Some derivatives of this compound, like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have shown potential as anticonvulsant agents. Their crystal structures suggest features that may be responsible for these activities, presenting opportunities for developing new anticonvulsant drugs (Camerman, Hempel, Mastropaolo & Camerman, 2005).
3. Antioxidant Properties
Derivatives like 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide show considerable antioxidant activity. Their synthesis and evaluation suggest potential for developing new antioxidant agents, especially for compounds with specific substitutions on the phenyl ring (Gopi & Dhanaraju, 2020).
4. Antibacterial Activity Against MRSA
N-substituted phenyl acetamide benzimidazole derivatives have been synthesized and systematically analyzed for their activity against Methicillin-Resistant Staphylococcus aureus (MRSA). This research indicates the potential for developing potent antibacterial agents, especially for drug-resistant bacteria (Chaudhari et al., 2020).
5. Anti-Arthritic and Anti-Inflammatory Properties
N-(2-hydroxy phenyl) acetamide has been studied for its anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats. It shows promise as a treatment for arthritis due to its ability to reduce pro-inflammatory cytokines and oxidative stress markers (Jawed, Shah, Jamall & Simjee, 2010).
6. Anticancer Activities
Several N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines have been synthesized and tested for their anticancer activities. Some of these compounds have shown significant inhibition activity against human lung adenocarcinoma cells, indicating potential as anticancer agents (Kumar et al., 2019).
Properties
IUPAC Name |
N-[3-(methylamino)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11-9-5-3-4-8(6-9)10-2/h3-6,10H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQIENRDARREMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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